Propanoic acid, 2-(4-(cyclohexylcarbonyl)phenoxy)-2-methyl-
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Overview
Description
Propanoic acid, 2-(4-(cyclohexylcarbonyl)phenoxy)-2-methyl- is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a propanoic acid group attached to a phenoxy group, which is further substituted with a cyclohexylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-(4-(cyclohexylcarbonyl)phenoxy)-2-methyl- typically involves the reaction of 2-methylpropanoic acid with 4-(cyclohexylcarbonyl)phenol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures consistent quality and efficiency in the production process. The industrial methods are designed to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-(4-(cyclohexylcarbonyl)phenoxy)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to various halogenated derivatives.
Scientific Research Applications
Propanoic acid, 2-(4-(cyclohexylcarbonyl)phenoxy)-2-methyl- has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and coatings.
Mechanism of Action
The mechanism of action of propanoic acid, 2-(4-(cyclohexylcarbonyl)phenoxy)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid: A simple carboxylic acid with antimicrobial properties.
Cyclohexylcarboxylic acid: Known for its use in the synthesis of various organic compounds.
Phenoxyacetic acid: Used as a herbicide and plant growth regulator.
Uniqueness
Propanoic acid, 2-(4-(cyclohexylcarbonyl)phenoxy)-2-methyl- is unique due to its specific chemical structure, which combines the properties of propanoic acid, cyclohexylcarboxylic acid, and phenoxyacetic acid. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
60012-94-4 |
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Molecular Formula |
C17H22O4 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-[4-(cyclohexanecarbonyl)phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C17H22O4/c1-17(2,16(19)20)21-14-10-8-13(9-11-14)15(18)12-6-4-3-5-7-12/h8-12H,3-7H2,1-2H3,(H,19,20) |
InChI Key |
PNVGPUQJIOROST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2CCCCC2 |
Origin of Product |
United States |
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